N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-4-(1H-1,2,4-triazol-1-yl)butanamide
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Overview
Description
This chemical belongs to a class of compounds that are often explored for their potential in medicinal chemistry. Its structure suggests a complex synthesis and diverse chemical behavior due to the presence of multiple functional groups.
Synthesis Analysis
The synthesis of compounds similar to this chemical involves intricate organic reactions. For instance, beta-substituted biarylphenylalanine amides have been synthesized for their inhibitory activity in specific biological processes, indicating the complexity and precision needed in such syntheses (Edmondson et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds often features intricate interactions between different atoms. For example, the study of a compound's conformational structure using DFT calculations and Raman spectroscopy reveals diverse conformations based on the arrangement of atoms and functional groups (Fujimori et al., 2007).
Chemical Reactions and Properties
The chemical reactions of similar compounds typically involve complex intramolecular and intermolecular interactions. The formation of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, as an example, showcases the intricate reactions these compounds can undergo (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of such compounds depend heavily on their molecular structure. For instance, the crystal and molecular structure of a related compound was determined through X-ray diffraction and FT-IR spectroscopy, highlighting the importance of structural analysis in understanding physical properties (Gumus et al., 2018).
properties
IUPAC Name |
N-(1-methyl-4-pyridin-3-yloxyindazol-3-yl)-4-(1,2,4-triazol-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c1-25-15-6-2-7-16(28-14-5-3-9-20-11-14)18(15)19(24-25)23-17(27)8-4-10-26-13-21-12-22-26/h2-3,5-7,9,11-13H,4,8,10H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVSWKKFTXWFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC3=CN=CC=C3)C(=N1)NC(=O)CCCN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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